![molecular formula C22H19N3OS B2797422 3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone CAS No. 852132-79-7](/img/structure/B2797422.png)
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
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Overview
Description
The compound “3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including an isoquinoline ring, an imidazole ring, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the solubility of a compound in different solvents can be predicted based on its polarity .Scientific Research Applications
Antioomycete Activity
The compound and its derivatives have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results of bioassay indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens .
Plant Disease Management
The compound has been used in an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management .
Development of Antioomycete Agents
The compound and its derivatives provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
Disruption of Biological Membrane Systems
The mode of action of the compound might be the disruption of the biological membrane systems of P. recalcitrans .
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study
The compound and its derivatives have been used in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study .
Synthesis of Derivatives
The compound has been used in the synthesis of 59 derivatives of this scaffold using the Castagnoli–Cushman reaction .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-20(21(26)24-12-11-16-7-5-6-10-18(16)13-24)27-22-23-19(14-25(15)22)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJFTYSHYRZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
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